molecular formula C13H9FO2 B1597216 2-(3-fluorophenyl)benzoic Acid CAS No. 2094-03-3

2-(3-fluorophenyl)benzoic Acid

Cat. No. B1597216
CAS RN: 2094-03-3
M. Wt: 216.21 g/mol
InChI Key: GEZNPQHOTCPFEL-UHFFFAOYSA-N
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Description

“2-(3-fluorophenyl)benzoic Acid” is a compound that is used as an intermediate in organic synthesis and pharmaceutical intermediates . It has a molecular weight of 140.1118 .

Scientific Research Applications

Fluorescence Probes

Fluorescein derivatives, including those involving 2-(3-fluorophenyl)benzoic Acid structures, are crucial in designing functional fluorescence probes. These derivatives help in detecting biomolecules and reactive oxygen species due to their controlled fluorescence properties, attributed to a photoinduced electron transfer process (Tanaka et al., 2001). Furthermore, specific 2-(3-fluorophenyl)benzoic Acid derivatives have been applied in creating fluorescent probes that sense pH and metal cations, showcasing their adaptability to environmental pH changes and selectivity in metal ion detection (Tanaka et al., 2001).

Environmental Tracing

In environmental studies, difluorobenzoates, closely related to 2-(3-fluorophenyl)benzoic Acid, have been validated as effective nonreactive tracers for both soil and groundwater. These compounds, due to their nonreactivity, serve as ideal tracers in hydrological investigations, offering insights into water movement and contaminant dispersion (Bowman & Gibbens, 1992).

High-Performance Polymers

The synthesis of high-performance polymers using derivatives of 2-(3-fluorophenyl)benzoic Acid has been explored, with a focus on their applications in engineering plastics and membrane materials. These polymers, characterized by their good solubility and excellent thermal properties, demonstrate the versatility of 2-(3-fluorophenyl)benzoic Acid derivatives in material science. The introduction of fluorine atoms into the polymer structure has been shown to significantly impact the material properties, indicating a promising area for further research and application (Xiao et al., 2003).

Future Directions

Crystalline forms of similar compounds have been studied for their use in the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay . This suggests potential future directions for “2-(3-fluorophenyl)benzoic Acid”.

properties

IUPAC Name

2-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZNPQHOTCPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382214
Record name 2-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)benzoic Acid

CAS RN

2094-03-3
Record name 2-(3-fluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2094-03-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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